molecular formula C14H20O2 B12999975 2'-iso-Butoxy-5'-methylpropiophenone

2'-iso-Butoxy-5'-methylpropiophenone

Cat. No.: B12999975
M. Wt: 220.31 g/mol
InChI Key: GCWBQJZALBTRNP-UHFFFAOYSA-N
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Description

2’-iso-Butoxy-5’-methylpropiophenone is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a butoxy group and a methyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Butoxy-5’-methylpropiophenone typically involves the reaction of 5’-methylpropiophenone with iso-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2’-iso-Butoxy-5’-methylpropiophenone may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2’-iso-Butoxy-5’-methylpropiophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

2’-iso-Butoxy-5’-methylpropiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-iso-Butoxy-5’-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2’-Butoxy-5’-methylpropiophenone: Similar structure but lacks the iso configuration.

    2’-iso-Butoxy-4’-methylpropiophenone: Similar structure with a different position of the methyl group.

    2’-iso-Butoxy-5’-ethylpropiophenone: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2’-iso-Butoxy-5’-methylpropiophenone is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-[5-methyl-2-(2-methylpropoxy)phenyl]propan-1-one

InChI

InChI=1S/C14H20O2/c1-5-13(15)12-8-11(4)6-7-14(12)16-9-10(2)3/h6-8,10H,5,9H2,1-4H3

InChI Key

GCWBQJZALBTRNP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)OCC(C)C

Origin of Product

United States

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